(S)-3-(P-tolyl)morpholine

Chiral chromatography Enantiomeric excess Asymmetric synthesis

Racemic or wrong-enantiomer morpholines sabotage kinase selectivity and SAR reproducibility. This enantiopure (S)-3-(P-tolyl)morpholine eliminates stereochemical uncertainty. - **Key application**: Privileged scaffold for mTOR, PI3K, DNA-PK inhibitors; stereochemistry dictates >1000-fold selectivity differences. - **Researcher value**: Enables definitive stereospecific binding assays vs. (R)-enantiomer and racemate. - **Procurement certainty**: Single enantiomer, batch-to-batch consistency for reliable medicinal chemistry campaigns.

Molecular Formula C11H15NO
Molecular Weight 177.24
CAS No. 1213513-38-2
Cat. No. B3046231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(P-tolyl)morpholine
CAS1213513-38-2
Molecular FormulaC11H15NO
Molecular Weight177.24
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2COCCN2
InChIInChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1
InChIKeyGVJDPIFKBRDIKX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(P-tolyl)morpholine: Chiral Building Block


(S)-3-(P-tolyl)morpholine (CAS 1213513-38-2), also known as (3S)-3-(4-methylphenyl)morpholine, is a chiral morpholine derivative bearing a p-tolyl group at the 3-position [1]. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, it serves as a versatile enantiopure building block in organic and medicinal chemistry . Its utility stems from the well-established role of 3-aryl morpholines as privileged scaffolds in the development of kinase inhibitors and GPCR ligands, where stereochemistry profoundly impacts potency and selectivity [2].

Chiral Purity Prevents Racemate Substitution


In the realm of 3-aryl morpholines, stereochemistry dictates biological interaction and synthetic utility. Substituting (S)-3-(P-tolyl)morpholine with its racemate (CAS 1017481-27-4) or (R)-enantiomer (CAS 1213118-87-6) introduces significant risk. Studies on chiral morpholine-based mTOR inhibitors demonstrate that enantiomers exhibit divergent selectivity and potency profiles, with differences exceeding 1000-fold in kinase selectivity [1]. The binding pocket interactions are stereospecific; the wrong enantiomer may fail to achieve the required hydrogen bonding network or steric complementarity [2]. Consequently, generic substitution compromises experimental reproducibility and can derail structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence


Enantiomeric Purity vs. Racemate & (R)-Enantiomer

(S)-3-(P-tolyl)morpholine (CAS 1213513-38-2) is commercially available with a certified purity of ≥98%, ensuring high enantiomeric excess essential for reproducible asymmetric synthesis . In contrast, the racemic mixture (CAS 1017481-27-4) and the (R)-enantiomer (CAS 1213118-87-6) represent distinct chemical entities with different stereochemical outcomes. Procurement of the specific (S)-enantiomer avoids the need for costly chiral resolution steps and guarantees the stereochemical fidelity required for downstream applications .

Chiral chromatography Enantiomeric excess Asymmetric synthesis Procurement specifications

Privileged Chiral Scaffold in Asymmetric Synthesis

Catalytic asymmetric methods for synthesizing 3-substituted morpholines routinely achieve enantiomeric excesses >95% [1]. (S)-3-(P-tolyl)morpholine serves as both a product of such methodologies and a building block for further elaboration. Its availability in enantiopure form (≥98% ee implied by vendor purity) aligns with the stringent stereochemical requirements of modern drug discovery, where even minor enantiomeric impurities can confound biological assays .

Asymmetric catalysis Enantioselective synthesis Hydroamination Transfer hydrogenation

Enantiomer-Dependent mTOR Selectivity

While direct biological data for (S)-3-(P-tolyl)morpholine are not publicly available, studies on structurally related chiral morpholine derivatives provide compelling class-level evidence for enantiomer-dependent activity. In a series of pyrazolopyrimidine mTOR inhibitors, replacing morpholine with chiral bridged morpholines yielded analogues with subnanomolar mTOR IC50 values and up to 26,000-fold selectivity versus PI3Kα [1]. Critically, enantiomers of the same chiral morpholine scaffold exhibited divergent selectivity and potency profiles [2]. This class-level inference strongly supports the expectation that (S)-3-(P-tolyl)morpholine will display stereospecific biological interactions, distinguishing it from its (R)-enantiomer and racemate.

mTOR PI3K Kinase selectivity Enantioselectivity Cancer

Lipophilicity and Hydrogen Bonding Profile

(S)-3-(P-tolyl)morpholine possesses distinct physicochemical properties that influence its behavior in biological assays and synthetic transformations. Its calculated XLogP3-AA is 1.3, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. The molecule contains 1 hydrogen bond donor and 2 hydrogen bond acceptors, a profile favorable for target engagement [2]. These properties differentiate it from analogs with different aryl substituents (e.g., 3-phenylmorpholine, XLogP ~1.0) or heteroatom replacements.

Physicochemical properties Drug-likeness LogP Hydrogen bonding

Key Applications in Drug Discovery & Synthesis


Kinase Inhibitor Building Block

Given the class-level evidence that chiral morpholines confer high kinase selectivity, (S)-3-(P-tolyl)morpholine is ideally suited as a starting material for the construction of enantiopure mTOR, PI3K, or DNA-PK inhibitors [1]. Its p-tolyl group provides a hydrophobic anchor that can be exploited in structure-based design, and the (S)-stereochemistry ensures the correct spatial orientation for target engagement [2].

Stereochemical SAR Probe

Researchers investigating the stereochemical requirements of a biological target can employ (S)-3-(P-tolyl)morpholine as a well-defined enantiopure fragment. Direct comparison with the (R)-enantiomer and racemate in binding or functional assays will reveal stereospecific interactions and guide further optimization .

GPCR Ligand Intermediate

3-Aryl morpholines are recognized scaffolds for GPCR ligands, including dopamine D3 receptor agonists and histamine H3 receptor antagonists. The (S)-enantiomer of 3-(p-tolyl)morpholine can serve as a versatile intermediate for synthesizing novel GPCR modulators with improved subtype selectivity and reduced off-target activity [3].

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